Mexedrone
Description
Contextualization of Mexedrone as a Novel Psychoactive Substance (NPS)
This compound is categorized as a novel psychoactive substance, reflecting its recent appearance on the recreational drug market and the limited initial scientific data available upon its emergence. ljmu.ac.uknih.govencyclopedia.pubresearchgate.net The rapid introduction of NPS, including synthetic cathinones like this compound, poses a significant public health and regulatory challenge worldwide as they aim to circumvent controlled substance legislation. encyclopedia.pub The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) monitors a large number of synthetic cathinones, highlighting their prominence within the NPS landscape. www.gov.uk
Academic Rationale for Comprehensive this compound Investigation
The academic rationale for investigating compounds like this compound stems from the need to understand the chemical, pharmacological, and toxicological profiles of emerging substances. encyclopedia.pub Comprehensive studies are imperative to provide expertise to clinicians, inform forensic analysis, and support public health responses. researchgate.nettheclubhealthconference.com Research into NPS allows for the generation of essential data, aiding in the unambiguous identification of unknown samples and exploring pharmacological features. theclubhealthconference.com Studies investigating the potential long-term toxicity, such as mutagenicity, are also being conducted to fill gaps in current knowledge. encyclopedia.pubunife.it
Historical Emergence of this compound as a Mephedrone (B570743) Analog
This compound is structurally related to mephedrone (4-methyl-N-methyl cathinone), a well-known synthetic cathinone (B1664624). nih.govencyclopedia.pubresearchgate.nettandfonline.com Mephedrone itself emerged earlier, gaining popularity due to its availability and stimulant effects. nih.gov this compound has been described as an alpha-methoxy derivative of mephedrone. encyclopedia.pubresearchgate.nettandfonline.com It first appeared around 2015 and was initially advertised as a non-controlled mephedrone derivative. researchgate.net The structure of this compound was identified and characterized in 2016. nih.govresearchgate.net Its emergence as a mephedrone analog is part of a broader trend where modifications to existing controlled substances are made to create new, unregulated compounds. researchgate.nettaylorandfrancis.com
Structure
2D Structure
3D Structure
Properties
CAS No. |
2166915-02-0 |
|---|---|
Molecular Formula |
C12H17NO2 |
Molecular Weight |
207.27 g/mol |
IUPAC Name |
3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one |
InChI |
InChI=1S/C12H17NO2/c1-9-4-6-10(7-5-9)12(14)11(13-2)8-15-3/h4-7,11,13H,8H2,1-3H3 |
InChI Key |
JHGDCSPZKQLBOP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(COC)NC |
Origin of Product |
United States |
Synthetic Chemistry and Advanced Chemical Characterization of Mexedrone
Elucidation of Mexedrone Synthesis Pathways
One described synthesis pathway for this compound involves a sequence of reactions starting from 3-chloro-1-(4-methylphenyl)propan-1-one. nih.gov This precursor is reacted with sodium iodide and sodium methoxide (B1231860) to yield 3-methoxy-1-(4-methylphenyl)propan-1-one. nih.gov Subsequent bromination of this intermediate produces 2-bromo-3-methoxy-1-(4-methylphenyl)propan-1-one. nih.gov Finally, reaction with methanolic methylamine (B109427) yields the desired product, this compound (3-methoxy-2-(methylamino)-1-(4-methylphenyl)propan-1-one). nih.gov
Another potential synthetic route for cathinone (B1664624) derivatives, which could be applicable to this compound synthesis, involves the Friedel-Crafts acylation followed by selective bromination to yield an α-bromoketone, which is then reacted with the appropriate amine. acs.org
Identification and Structural Confirmation of Synthetic By-products (e.g., α-chloromethylmephedrone)
During the synthesis of this compound, a route-specific chlorinated by-product, identified as 3-chloro-2-(methylamino)-1-(4-methylphenyl)propan-1-one (α-chloromethylmephedrone), has been observed. nih.govljmu.ac.ukresearchgate.netresearchgate.netacs.org This by-product is suggested to form when the initial conversion of 3-chloro-1-(4-methylphenyl)propan-1-one to 3-methoxy-1-(4-methylphenyl)propan-1-one is incomplete. nih.gov The unreacted chlorinated starting material can then react with bromine, leading to 2-bromo-3-chloro-1-(4-methylphenyl)propan-1-one, which subsequently reacts with methylamine to form α-chloromethylmephedrone. nih.gov Analytical techniques such as X-ray crystallography and GC-MS have been used to confirm that α-chloromethylmephedrone can constitute a small percentage of the final product under certain conditions.
Rigorous Analytical Methodologies for Characterization
A full analytical characterization of this compound involves the use of various chromatographic, spectroscopic, and mass spectrometric platforms, along with X-ray crystal structure analysis. nih.govfda.govresearchgate.netnih.govdntb.gov.uaresearchgate.net These techniques are crucial for the unambiguous identification and structural confirmation of synthesized this compound and for differentiating it from potential isomers and by-products. nih.govresearchgate.netnih.govdntb.gov.uaresearchgate.net
Chromatographic Separation Techniques (e.g., GC, LC)
Chromatographic techniques such as Gas Chromatography (GC) and Liquid Chromatography (LC) are employed for the separation of this compound from other compounds, including its positional isomers like N-methoxymephedrone and synthetic by-products. nih.govfda.goviiab.meresearchgate.net GC-MS has been successfully used for the separation and identification of this compound. fda.govswgdrug.orgpolicija.sikcl.ac.uk Similarly, LC-MS has demonstrated successful separation of this compound from its isomer N-methoxymephedrone. nih.govfda.govresearchgate.net Ultra-high-performance liquid chromatography (UHPLC) coupled with mass spectrometry has also been utilized for the analysis of synthetic cathinones, including this compound. dntb.gov.uanih.govacs.org
Here is a table summarizing typical chromatographic conditions for this compound analysis:
| Technique | Instrument/Column | Carrier Gas/Mobile Phase | Temperature Program/Flow Rate | Detection Method | Retention Time |
| GC-MS | Agilent GC with MS detector, DB-5 MS column (15m x 0.25 mm x 0.25µm) swgdrug.org | Helium at 1.5 mL/min swgdrug.org | Oven: 100°C (1 min) -> 280°C (12°C/min) -> 280°C (9 min) swgdrug.org | MS (Scan range 30-550 amu) swgdrug.org | 6.14 min (for HCl salt) swgdrug.org |
| LC-MS | Various LC systems nih.govfda.govresearchgate.netdntb.gov.uanih.govfda.gov.tw | Mobile phase composition varies nih.govfda.govresearchgate.netdntb.gov.uanih.govfda.gov.tw | Flow rate varies nih.govfda.govresearchgate.netdntb.gov.uanih.govfda.gov.tw | MS detection nih.govfda.govresearchgate.netdntb.gov.uanih.govfda.gov.tw | Varies depending on method fda.gov.tw |
Advanced Spectroscopic Techniques (e.g., NMR, IR)
Nuclear Magnetic Resonance (NMR) spectroscopy and Infrared (IR) spectroscopy are vital for the structural elucidation and confirmation of this compound. nih.govfda.govnih.goviiab.mekcl.ac.ukd-nb.info NMR spectroscopy provides detailed information about the carbon and proton environments within the molecule, allowing for the confirmation of its structure and differentiation from isomers. nih.gov For instance, the presence of characteristic signals for the methyl group of the methoxy (B1213986) moiety in this compound's NMR spectrum helps distinguish it from compounds lacking this feature, such as α-chloromethylmephedrone. nih.gov IR spectroscopy provides information about the functional groups present in the molecule. fda.govd-nb.info
Here is a table presenting some NMR data for a this compound synthesis intermediate:
| Nucleus | Solvent | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment |
| ¹H | d₆ DMSO | 7.92–7.84 | m | 2H, Ar-H |
| 7.33–7.26 | m | 2H, Ar-H | ||
| 3.84 | t (J = 6.5 Hz) | 2H, CH₂O | ||
| 3.40 | s | 3H, CH₃ | ||
| 3.24 | t (J = 6.5 Hz) | 2H, COCH₂ | ||
| 2.43 | s | 3H, Ar-CH₃ | ||
| ¹³C | d₆ DMSO | 197.95 | CO | |
| 143.96 | Ar-C | |||
| 134.54 | Ar-C | |||
| 129.27 | Ar-CH | |||
| 128.25 | Ar-CH | |||
| 68.00 | CH₂OCH₃ | |||
| 58.92 | CH₃ | |||
| 38.57 | COCH₂ | |||
| 21.63 | Ar-CH₃ |
High-Resolution Mass Spectrometry for Definitive Identification
Mass Spectrometry (MS), particularly high-resolution mass spectrometry (HRMS), is a crucial technique for the definitive identification of this compound by providing accurate mass measurements and fragmentation patterns. nih.govfda.goviiab.mekcl.ac.ukdntb.gov.uaacs.orgnih.govresearchgate.netresearchgate.net GC-MS and LC-MS are widely used in the analysis of synthetic cathinones, including this compound. fda.govresearchgate.netswgdrug.orgdntb.gov.uafda.gov.twd-nb.inforesearchgate.netupf.eduunodc.orgnih.govwikipedia.orgjdc.edu.co Tandem mass spectrometry (MS/MS) provides further structural information through the fragmentation of ions. researchgate.netdntb.gov.uafda.gov.twnih.gov The molecular ion of this compound has been identified using positive ionization at m/z 208. researchgate.net
Here is a table with some mass spectrometry data for this compound:
| Technique | Ionization Mode | Molecular Ion (m/z) | Fragmentation Ions (m/z) | Source of Spectrum |
| GC-MS (EI) | EI (70 eV) | Not specified as base peak, but molecular ion is 207. wikipedia.orgnih.govfda.gov | Immonium ion as dominant base peak (specific m/z not universally provided in snippets, but characteristic of cathinones) kcl.ac.uk | DigiLab GmbH nih.gov, SWGDRUG swgdrug.org |
| LC-MS/MS | Positive ESI | 208 fda.gov.tw | 158, 176 fda.gov.tw | Scientific Literature fda.gov.tw |
X-ray Crystal Structure Analysis for Absolute Configuration
X-ray crystal structure analysis is a powerful technique used to determine the definitive three-dimensional structure and absolute configuration of a compound in the solid state. nih.govfda.govresearchgate.netnih.govdntb.gov.uaresearchgate.netiiab.med-nb.infoacs.orgmdpi.com This method has been applied to the characterization of this compound, providing conclusive evidence of its molecular structure. nih.govfda.govresearchgate.netnih.govdntb.gov.uaresearchgate.netacs.org Single crystal X-ray diffraction of this compound as its HCl salt has been performed, with crystals grown from a methanol (B129727) solution. nih.govfda.govacs.org The crystal structure data confirms the arrangement of atoms and bonding within the this compound molecule. nih.govfda.govacs.org
Pharmacological and Neurochemical Mechanisms of Action
In Vitro Monoamine Transporter Activity Profiling
In vitro studies utilizing rat brain synaptosomes have characterized mexedrone as a weak, non-selective inhibitor of monoamine uptake. researchgate.netljmu.ac.uknih.gov It affects the reuptake of dopamine (B1211576), norepinephrine (B1679862), and serotonin (B10506). wikipedia.orgencyclopedia.pubresearchgate.netnih.gov
Dopamine Transporter (DAT) Interaction Kinetics (e.g., IC50 values)
Research indicates that this compound weakly inhibits dopamine uptake at the DAT. researchgate.netljmu.ac.ukresearchgate.netnih.gov Reported IC50 values for DAT inhibition by this compound are in the low micromolar range. One study reported a DAT IC50 of approximately 6.8 µM. encyclopedia.pubresearchgate.netunife.it
Norepinephrine Transporter (NET) Interaction Kinetics (e.g., IC50 values)
This compound also demonstrates weak inhibitory activity at the NET. researchgate.netljmu.ac.ukresearchgate.netnih.gov An IC50 value of approximately 8.8 µM has been reported for NET inhibition in rat brain synaptosomes. encyclopedia.pubresearchgate.netunife.it
Serotonin Transporter (SERT) Interaction Kinetics (e.g., IC50 and EC50 values)
Studies show that this compound weakly inhibits serotonin uptake at the SERT. researchgate.netljmu.ac.ukresearchgate.netnih.gov The reported IC50 for SERT inhibition is around 5.2 µM. encyclopedia.pubresearchgate.netunife.it Additionally, this compound has been found to exhibit weak serotonin releasing activity at the SERT, with an EC50 value of approximately 2.5 µM. researchgate.netljmu.ac.ukresearchgate.netnih.govunife.it
Here is a summary of reported IC50 and EC50 values for this compound:
| Transporter | Activity | Value (µM) | Reference |
| DAT | Uptake Inhibition | ~6.8 | encyclopedia.pubresearchgate.netunife.it |
| NET | Uptake Inhibition | ~8.8 | encyclopedia.pubresearchgate.netunife.it |
| SERT | Uptake Inhibition | ~5.2 | encyclopedia.pubresearchgate.netunife.it |
| SERT | Release | ~2.5 | researchgate.netljmu.ac.ukresearchgate.netnih.govunife.it |
Note: Values are approximate and may vary depending on the specific experimental conditions.
Molecular Docking and Receptor Binding Site Analyses
Enantioselectivity in Monoamine Transporter Interactions (if applicable based on this compound's chirality)
This compound possesses a chiral center at the alpha carbon, the carbon atom adjacent to the ketone group that is bonded to both the methylamino and methoxy (B1213986) substituents. fda.gov As a result, this compound can exist as a pair of enantiomers, typically referred to as (R)- and (S)-mexedrone. fda.gov Available information indicates that this compound is often encountered as a racemic mixture, containing equal proportions of both enantiomers. fda.gov
While the chirality of this compound is established, specific research detailing the distinct pharmacological profiles or enantioselective interactions of the individual (R)- and (S)-mexedrone enantiomers with monoamine transporters (DAT, NET, and SERT) was not found in the provided search results. Studies investigating the monoamine transporter activity of this compound have primarily focused on the racemic mixture. encyclopedia.pubnih.govmdpi.comljmu.ac.uk
It is known that for some other synthetic cathinones and their metabolites, enantioselectivity in monoamine transporter interactions, particularly at the SERT, has been observed. nih.govfrontiersin.orgnih.gov For instance, studies on mephedrone (B570743) metabolites have shown differences in the potency and efficacy of enantiomers at SERT. nih.govfrontiersin.orgnih.gov This suggests that the stereochemistry of chiral cathinones can influence their interaction with transporter proteins. However, without specific experimental data on the separated enantiomers of this compound, it is not possible to definitively describe enantioselective differences in its monoamine transporter activity based on the currently available information.
Metabolic Pathways and Biotransformation Research
In Vitro Metabolic Studies Using Hepatic Systems (e.g., Human Liver Microsomes)
In vitro studies utilizing human liver microsomes (HLM) and specific recombinant CYP450 enzymes have been instrumental in defining the phase I metabolic profile of mexedrone. nih.govdntb.gov.uaresearchgate.netresearchgate.net These studies simulate the metabolic processes that occur in the liver, allowing for the identification of metabolites and the enzymes responsible for their formation. nih.govdntb.gov.uaresearchgate.netresearchgate.net
Identification of Phase I Metabolic Reactions (e.g., Hydroxylation, N-Dealkylation, O-Dealkylation)
The primary phase I metabolic reactions identified for this compound are hydroxylation, N-dealkylation, and O-dealkylation. nih.govdntb.gov.uaresearchgate.netresearchgate.net Hydroxylation involves the addition of a hydroxyl group to the this compound molecule. nih.gov N-dealkylation is the removal of the methyl group from the nitrogen atom. nih.gov O-dealkylation involves the cleavage of the methoxy (B1213986) group. nih.gov These reactions result in the formation of various metabolites. nih.gov
Characterization of Involved Cytochrome P450 Isoforms (e.g., CYP1A2, CYP2C19, CYP2D6)
Several CYP450 isoforms have been identified as being involved in the metabolism of this compound. The isoform CYP2C19 is significantly involved in the formation of both hydroxylated and dealkylated metabolites. nih.govdntb.gov.uaresearchgate.netresearchgate.net CYP2D6 and CYP1A2 are also involved, primarily contributing to hydroxylation reactions. nih.govdntb.gov.uaresearchgate.netresearchgate.net Studies incubating this compound with individual recombinant CYP450 isoforms have shown that CYP1A2 and CYP2D6 form only the hydroxylated metabolite (M1), while CYP2C9 (mentioned in one instance as CYP2C19 in others) is involved in the formation of all three main metabolites (M1, M2, and M3). nih.gov CYP3A4 and CYP3A5 were not found to be involved in this compound metabolism. nih.gov
The involvement of specific CYP450 isoforms in this compound metabolism is summarized in the table below:
| CYP Isoform | Hydroxylation (M1) | O-Dealkylation (M2) | N-Dealkylation (M3) |
| CYP2C19 | ✓ | ✓ | ✓ |
| CYP2D6 | ✓ | ✘ | ✘ |
| CYP1A2 | ✓ | ✘ | ✘ |
| CYP3A4/5 | ✘ | ✘ | ✘ |
Note: Based on findings from in vitro studies using recombinant human CYP450 isoforms. nih.gov
Elucidation of this compound Metabolite Structures
The structures of this compound metabolites have been elucidated using techniques such as high- and low-resolution mass spectrometry, including tandem mass spectrometry (LC-QqQ). nih.govresearchgate.netresearchgate.net Untargeted analysis of incubated samples by UHPLC-QTOF initially identified potential metabolites, which were then confirmed by parallel analysis using LC-QqQ. nih.gov Three main phase I metabolites have been identified: hydroxy-mexedrone (M1), O-dealkyl-mexedrone (M2), and N-dealkyl-mexedrone (M3). nih.gov The structural elucidation was based on the presence or absence of characteristic structural markers and representative ion transitions. nih.gov
Development of Metabolic Pathway Models for this compound
Based on the in vitro studies, a phase I metabolic pathway for this compound has been defined. nih.govresearchgate.net This pathway involves the key reactions of hydroxylation, N-dealkylation, and O-dealkylation, mediated by specific CYP450 enzymes. nih.govdntb.gov.uaresearchgate.netresearchgate.net CYP2C19 plays a central role, catalyzing all three main metabolic routes, while CYP1A2 and CYP2D6 contribute specifically to hydroxylation. nih.govdntb.gov.uaresearchgate.netresearchgate.net The identification of these metabolic steps and the responsible enzymes allows for the development of a model illustrating how this compound is transformed in the liver. nih.govdntb.gov.uaresearchgate.net This model highlights the formation of hydroxy-mexedrone, O-dealkyl-mexedrone, and N-dealkyl-mexedrone as the primary phase I metabolites. nih.gov A significant fraction of unchanged this compound has also been detected in in vitro studies. nih.govdntb.gov.uaresearchgate.net
Advanced Analytical Methodologies for Detection and Quantification
Chromatographic Techniques for Separation and Identification
Chromatographic techniques play a vital role in isolating mexedrone and its metabolites from biological samples or seized materials before detection by mass spectrometry. nih.govrsc.orgcpu.edu.cnmdpi.com This separation step is critical for reducing matrix effects and ensuring accurate analysis, especially given the structural similarities among synthetic cathinones. unodc.org
Ultra-Performance Liquid Chromatography (UPLC)
Ultra-Performance Liquid Chromatography (UPLC) is a widely used technique for the analysis of synthetic cathinones, including this compound, due to its speed, resolution, and sensitivity. researchgate.netpolicija.siresearchgate.netresearchgate.netljmu.ac.uknih.gov UPLC systems utilize smaller particle size columns and higher mobile phase pressures compared to traditional HPLC, resulting in faster run times and improved chromatographic peak separation. policija.siresearchgate.netresearchgate.netljmu.ac.uk This is particularly advantageous for high-throughput screening in forensic and clinical laboratories. Studies have employed UPLC coupled with mass spectrometry for the detection of this compound and other new psychoactive substances (NPS) in biological matrices like urine. researchgate.netnih.gov
Gas Chromatography (GC)
Gas Chromatography (GC) is another established chromatographic technique utilized for the analysis of this compound, particularly when coupled with mass spectrometry (GC-MS). nih.govpolicija.siresearchgate.netmdpi.com GC is suitable for volatile and semi-volatile compounds like this compound, often requiring derivatization to improve volatility and thermal stability. nih.govupf.edu GC-MS methods have been developed and validated for the quantification of synthetic cathinones in biological samples such as plasma and urine. nih.govupf.edu For instance, a GC-MS method for mephedrone (B570743) (a related cathinone) in plasma and urine involved liquid-liquid extraction and derivatization with MSTFA prior to analysis. nih.govupf.edu Retention time in GC is a key parameter for presumptive identification. A study on this compound reported a retention time of 6.14 min using a DB-5 MS column with a specific oven program. swgdrug.org
Mass Spectrometric Approaches for Compound and Metabolite Analysis
Mass Spectrometry (MS) is the cornerstone of this compound identification and analysis, providing detailed structural information and high sensitivity for detection and quantification. rsc.orgresearchgate.netnih.govrsc.orgpolicija.siresearchgate.netresearchgate.netljmu.ac.uk Various MS techniques are employed, often in combination with chromatography.
Tandem Mass Spectrometry (MS/MS) for Targeted Analysis
Tandem Mass Spectrometry (MS/MS), particularly using triple quadrupole analyzers, is widely applied for the targeted analysis and quantification of this compound and its metabolites. nih.govrsc.orgcpu.edu.cnmdpi.compolicija.siresearchgate.netresearchgate.netljmu.ac.uk MS/MS provides enhanced selectivity by employing multiple stages of mass analysis, reducing interference from co-eluting substances. This technique involves selecting a precursor ion (the intact molecule or a characteristic fragment) and then fragmenting it further to produce specific product ions. nih.gov The characteristic fragmentation patterns serve as a highly specific identifier for the analyte. LC-MS/MS methods have been developed for the detection and quantification of synthetic cathinones, including mephedrone and its metabolites, in various biological matrices like urine, plasma, and oral fluid. rsc.orgresearchgate.netupf.edunih.gov For example, in a study analyzing mephedrone and methamphetamine, precursor/product ion transitions were monitored using LC-MS/MS in multiple reaction monitoring (MRM) mode for increased sensitivity and specificity. nanobioletters.com
Time-of-Flight Mass Spectrometry (TOF/MS) for High-Resolution Profiling
Time-of-Flight Mass Spectrometry (TOF/MS), often coupled with high-resolution capabilities (HRMS), is valuable for the comprehensive profiling of this compound and its metabolites, including the detection of unknown or unexpected compounds. researchgate.netpolicija.siresearchgate.netresearchgate.netljmu.ac.uknih.govchromatographyonline.com HRMS provides highly accurate mass measurements, allowing for the determination of elemental compositions of parent ions and fragments. chromatographyonline.com This is particularly useful for identifying metabolites and elucidating their structures without the need for reference standards. researchgate.net Studies investigating the metabolic profile of this compound have utilized ultra-high-performance liquid chromatography coupled to both high- and low-resolution mass spectrometry, with a time-of-flight analyzer initially defining the phase I metabolic profile. researchgate.netnih.govresearchgate.net Direct sample analysis TOF-MS has also been explored for rapid screening of synthetic cathinones, offering fast analysis times but typically used for qualitative identification. chromatographyonline.com
Paper Spray Mass Spectrometry (PS-MS) for Rapid Screening
Paper Spray Mass Spectrometry (PS-MS) is an ambient ionization technique that allows for rapid, direct analysis of samples with minimal or no sample preparation, making it suitable for high-throughput screening of substances like this compound. rsc.orgresearchgate.netrsc.org In PS-MS, a small volume of solvent is applied to a paper substrate containing the sample, and a high voltage is applied, generating ions that are then introduced into the mass spectrometer. rsc.orgresearchgate.net While generally less sensitive than LC-MS/MS and potentially susceptible to isobaric interferences due to the lack of chromatographic separation, PS-MS offers a fast and simple approach for presumptive detection. rsc.orgresearchgate.netrsc.org Research has evaluated PS-MS for the detection of mephedrone and its metabolites in fingerprints, demonstrating its potential as a rapid screening tool, although it may require confirmatory analysis by more sensitive methods like LC-MS/MS. rsc.orgresearchgate.net
Here is a table summarizing some analytical parameters for related cathinones, which can be indicative of the types of data obtained for this compound analysis:
| Analyte (Example) | Technique | Matrix | LOD (ng/mL) | LOQ (ng/mL) | Recovery (%) | Reference |
| Mephedrone | GC-MS | Plasma | 1.1 | 5 | 54.7 ± 2.4 | nih.govupf.edu |
| Mephedrone | GC-MS | Urine | 4.5 | 20 | 92.3 ± 12.9 | nih.govupf.edu |
| Mephedrone | LC-MS/MS | Saliva | 5 | 22.27-38.31 | 98.6-103.85 | nanobioletters.com |
| Mephedrone | LC-MS/MS | Urine | 5 | 22.27-38.31 | 92.91-103.8 | nanobioletters.com |
| Mephedrone | LC-MS/MS | Fingerprints | N/A | N/A | >60.6 | rsc.orgresearchgate.netrsc.org |
| Mephedrone | PS-MS | Fingerprints | N/A | N/A | N/A | rsc.orgresearchgate.netrsc.org |
Method Development and Validation for Various Research Matrices (e.g., in vitro incubation samples, forensic specimens)
Analytical methodologies for the detection and quantification of this compound in research and forensic contexts primarily rely on chromatographic techniques coupled with mass spectrometry. Ultra-high-performance liquid chromatography (UHPLC) and liquid chromatography-tandem mass spectrometry (LC-MS/MS) are widely employed due to their sensitivity, selectivity, and ability to handle complex biological matrices. researchgate.netnih.govresearchgate.netresearchgate.netnih.govunodc.orgnanobioletters.comnih.gov Gas chromatography-mass spectrometry (GC-MS) is also utilized, although considerations regarding thermal stability and derivatization may be necessary for some synthetic cathinones. upf.eduresearchgate.netnih.govojp.govmdpi.comnih.govresearchgate.net
In vitro metabolism studies of this compound, often conducted using human liver microsomes or recombinant CYP450 isoforms, utilize UHPLC coupled with high- and low-resolution mass spectrometry to outline the metabolic profile and identify potential markers of intake. researchgate.netnih.govresearchgate.netresearchgate.netdntb.gov.ua Time-of-flight (TOF) analyzers are initially used to define the phase I metabolic profile, while tandem mass spectrometry (MS/MS), typically with a triple quadrupole analyzer, is employed to study the chemical structures of detected metabolites and identify minor metabolic products. researchgate.netnih.govresearchgate.netdntb.gov.ua Key phase I metabolic reactions identified for this compound include hydroxylation and N- and O-dealkylation. researchgate.netnih.govresearchgate.netdntb.gov.ua CYP2C19 is a primary enzyme involved in the formation of hydroxylated and dealkylated metabolites, with CYP2D6 and CYP1A2 also contributing to hydroxylation. researchgate.netnih.govresearchgate.netdntb.gov.ua Unchanged this compound is also detected in significant fractions. researchgate.netnih.govdntb.gov.ua Based on these findings, unchanged this compound and its hydroxylated metabolites are considered appropriate markers for intake in analytical assays. researchgate.netnih.govdntb.gov.ua
For forensic specimens such as urine, blood, and hair, validated LC-MS/MS methods are commonly used for the screening and quantification of synthetic cathinones, including this compound. researchgate.netresearchgate.netnih.govnanobioletters.comnih.govnih.govresearchgate.netnih.gov Sample preparation techniques like solid-phase extraction (SPE) or dispersive solid-phase extraction (D-SPE) are often implemented to clean up samples and enhance sensitivity. nanobioletters.comupf.eduresearchgate.netresearchgate.nethpst.cz Method validation for forensic applications typically includes evaluating parameters such as selectivity, linearity, sensitivity (limit of detection, LOD; limit of quantification, LOQ), accuracy, precision, and matrix effects. nih.govnanobioletters.comnih.govresearchgate.net
Research findings highlight the successful application of these methods in analyzing authentic forensic samples. For instance, this compound has been identified in urine samples from patients presenting with polydrug use. researchgate.net While specific quantitative data for this compound in various forensic matrices can be limited in published literature compared to more established synthetic cathinones like mephedrone, the validated methods for broader synthetic cathinone (B1664624) panels often include this compound. nih.govnih.govresearchgate.net
Data from studies on related synthetic cathinones provide insight into typical validation parameters achieved by LC-MS/MS methods in biological matrices. For example, a validated LC-MS/MS method for multiple synthetic cathinones in hair reported linearity over a range of 0.01-3 ng/mg, with LODs between 0.006-0.052 ng/mg and LOQs between 0.008-0.095 ng/mg. nih.gov Precision, bias, and matrix effect were generally within acceptable ranges. nih.gov Another LC-MS/MS method for synthetic cathinones and metabolites in urine demonstrated linearity with a 1/x weighting factor and achieved acceptable validation parameters according to established guidelines. nih.gov
The following table illustrates typical analytical parameters that might be evaluated during the validation of a method for synthetic cathinones, based on published research, which would be applicable to this compound analysis:
| Validation Parameter | Example Range/Criteria (Based on Related Cathinone Studies) |
| Linearity | Typically assessed over a defined concentration range (e.g., 0.01 to 3 ng/mg in hair, 5 to 200 ng/mL in urine) nih.govnanobioletters.comresearchgate.net ; often fitted to a linear regression model with appropriate weighting. nih.gov |
| Limit of Detection (LOD) | Low nanogram per milligram (hair) or nanogram per milliliter (biological fluids) range (e.g., 0.006-0.052 ng/mg, 5.29-59.23 ng/mL). nih.govnanobioletters.com |
| Limit of Quantification (LOQ) | Low nanogram per milligram (hair) or nanogram per milliliter (biological fluids) range (e.g., 0.008-0.095 ng/mg, 22.27-38.31 ng/mL). nih.govnanobioletters.com |
| Accuracy | Assessed through the analysis of quality control samples at different concentrations; results typically expected to be within a certain percentage of the nominal concentration. nih.govresearchgate.net |
| Precision | Evaluated through replicate analyses (intra-day and inter-day); relative standard deviation (%CV) typically expected to be within acceptable limits (e.g., <15-20%). nih.govresearchgate.net |
| Matrix Effect | Assessed to determine the influence of the sample matrix on ionization efficiency; expected to be within acceptable limits. nih.govresearchgate.net |
| Recovery | Efficiency of the extraction procedure; typically expected to be within a certain range (e.g., 95.6% to 116%). nanobioletters.com |
| Selectivity | Demonstrated by the absence of significant interference from endogenous compounds or other substances. nih.govnanobioletters.comresearchgate.net |
The continuous emergence of new psychoactive substances necessitates ongoing method development and validation efforts to ensure reliable detection and quantification in both research and forensic settings. researchgate.netresearchgate.netresearchgate.net
Molecular and Cellular Toxicological Investigations Pre Clinical Focus
Evaluation of Genotoxicity and Mutagenic Potential
The genotoxic and mutagenic potential of mexedrone has been a subject of investigation in preclinical studies, with a focus on its ability to induce chromosomal damage. nih.govnih.govresearchgate.net Research in this area is critical for understanding the long-term health risks associated with the compound, as substances that damage DNA can be carcinogenic. Studies have utilized human lymphoblastoid TK6 cells to assess these effects. nih.govnih.govresearchgate.net
Micronucleus (MNi) analysis is a key indicator of genetic damage. nih.govnih.gov In studies using TK6 cells, this compound demonstrated a clear mutagenic potential. nih.govnih.govresearchgate.net Treatment with this compound led to a statistically significant, concentration-dependent increase in the frequency of micronuclei. nih.gov Specifically, at concentrations of 75 µM and 100 µM, a notable rise in MNi frequency was observed after a 26-hour treatment period. nih.gov This suggests that this compound can induce chromosomal aberrations. nih.gov In contrast, other synthetic cathinones like α-PVP and α-PHP did not show a similar increase under the same conditions, highlighting a difference in the toxicological profiles of structurally related compounds. nih.govresearchgate.net
Table 1: Effect of this compound on Micronuclei (MNi) Frequency in TK6 Cells (Without Metabolic Activation)
| Concentration (µM) | MNi Frequency Fold Increase (Mean ± SEM) | Statistical Significance vs. Control (0 µM) |
|---|---|---|
| 0 (Control) | 1.00 | N/A |
| 75 | ~1.8 | p < 0.01 |
| 100 | ~2.2 | p < 0.001 |
To determine if the genotoxicity of this compound is altered by metabolic processes, studies have incorporated an extrinsic metabolic activation system, specifically a co-factor-supplemented post-mitochondrial fraction (S9 mix) from rat livers. nih.govresearchgate.net This approach simulates the metabolic transformation that a compound would undergo in the body. nih.gov
The results indicate that this compound is genotoxic even as a parent compound, as demonstrated by the MNi frequency increase without the S9 mix. researchgate.netnih.gov When the analysis was repeated with the inclusion of the S9 mix, the mutagenic potential of this compound's metabolites was also confirmed. nih.govnih.govresearchgate.net Following a 3-hour treatment with this compound in the presence of the S9 mix, a statistically significant increase in micronuclei frequency was still observed, particularly at the 100 µM concentration. nih.gov This confirms that both the parent compound and its metabolites possess genotoxic activity. nih.govnih.govscilit.com
Table 2: Effect of this compound on Micronuclei (MNi) Frequency in TK6 Cells with S9 Metabolic Activation
| Concentration (µM) | MNi Frequency Fold Increase (Mean ± SEM) | Statistical Significance vs. Control (0 µM) |
|---|---|---|
| 0 (Control) | 1.00 | N/A |
| 75 | ~1.4 | Not Statistically Significant |
| 100 | ~1.6 | p < 0.05 |
In Vitro Cytotoxicity and Cytostasis Assessments
In vitro assessments were conducted to evaluate whether this compound induces cytotoxic (cell-killing) or cytostatic (cell-growth-inhibiting) effects. nih.gov Using the Guava ViaCount assay on TK6 cells, researchers found that this compound did not induce any significant cytotoxic or cytostatic effects up to the highest concentration tested, which was 100 µM. nih.gov Cell viability remained high across the tested concentrations, indicating that at these levels, this compound does not directly kill the cells or inhibit their proliferation. nih.gov These findings were crucial for subsequent genotoxicity analyses, as they ensured that the observed genetic damage was not a secondary effect of widespread cell death. nih.gov
Table 3: Cytotoxicity and Cytostasis of this compound in TK6 Cells
| Concentration (µM) | Effect on Cell Viability | Effect on Cell Proliferation |
|---|---|---|
| Up to 100 | No significant cytotoxic effect | No significant cytostatic effect |
Analysis of Apoptosis Induction Mechanisms
Apoptosis, or programmed cell death, was investigated as a potential mechanism of cell death separate from necrosis. nih.gov The evaluation is important because cells with irreparable genetic damage may be selectively eliminated through apoptosis. nih.gov Using the Guava Nexin assay on TK6 cells treated with this compound for 26 hours, no statistically significant increase in apoptosis was observed at any of the tested concentrations. nih.govresearchgate.netmdpi.com This suggests that the cellular damage caused by this compound at these concentrations does not primarily trigger the apoptotic pathway. nih.gov
Table 4: Apoptosis Induction by this compound in TK6 Cells
| Concentration (µM) | Apoptosis Fold Increase vs. Control (Mean ± SEM) | Statistical Significance |
|---|---|---|
| 0 (Control) | 1.00 | N/A |
| 35 | ~1.1 | Not Significant |
| 50 | ~1.2 | Not Significant |
| 75 | ~1.3 | Not Significant |
| 100 | ~1.4 | Not Significant |
Investigation of Reactive Oxygen Species (ROS) Generation and Oxidative Stress Pathways
The generation of reactive oxygen species (ROS) and subsequent oxidative stress is a common mechanism underlying the toxicity of many chemical compounds. semanticscholar.org To explore this as a potential pathway for the genotoxicity observed with this compound, researchers evaluated ROS induction. nih.govnih.gov However, the results from studies on TK6 cells showed that treatment with this compound did not lead to a statistically significant increase in ROS levels. nih.govnih.govresearchgate.net This finding suggests that the DNA damage induced by this compound is likely not mediated primarily through the generation of oxidative stress in this particular in vitro model. nih.govscilit.com While related compounds like mephedrone (B570743) have been shown to induce oxidative stress in brain tissue, the direct evidence for this compound in the studied cell line points away from this mechanism. nih.govnih.gov
Epidemiological and Forensic Science Perspectives on Mexedrone Appearance
Academic Monitoring of Mexedrone Emergence in Illicit Markets
Academic monitoring plays a vital role in tracking the emergence of NPS like this compound in illicit markets. The unpredictable nature of these substances, often designed to circumvent existing drug controls, necessitates continuous surveillance and research. mdpi.comencyclopedia.pub this compound, specifically, appeared around 2015 and was marketed online as a non-controlled mephedrone (B570743) derivative, particularly appealing in regions with generic drug legislation. nih.gov The structural diversity of synthetic cathinones poses analytical challenges for forensic scientists attempting to identify new analogs in seized materials and toxicological samples. nih.gov Research efforts focus on the synthesis, analytical characterization, and pharmacological profiling of these emerging substances to inform public health and forensic responses. nih.govnih.govdntb.gov.ua The European Monitoring Centre for Drugs and Drug Addiction (EMCDDA) and the United Nations Office on Drugs and Crime (UNODC) actively monitor the emergence of NPS, with synthetic cathinones representing a significant category under surveillance. mdpi.comwww.gov.uk
Trends in the Detection of this compound in Seized Drug Samples
Trends in the detection of this compound in seized drug samples provide insights into its availability and circulation in illicit markets. While comprehensive global data specifically on this compound seizure trends can be challenging to compile due to the rapid emergence of new substances and variations in reporting, its detection in forensic casework indicates its presence. nih.gov For instance, this compound has been identified in seized materials in various countries. nih.govoas.org The detection of this compound, often alongside other synthetic cathinones and conventional drugs, highlights the polydrug use landscape in which it appears. researchgate.netbohrium.comofdt.fr Forensic laboratories utilize advanced analytical techniques to identify and confirm the presence of this compound in seized samples. dntb.gov.uanih.govunodc.org
Prevalence Studies of this compound within Forensic Casework and Surveillance Programs
Prevalence studies and surveillance programs offer a snapshot of this compound's presence in forensic casework and among specific populations. While not as widely reported as some other synthetic cathinones like mephedrone, this compound has been detected in biological samples in forensic contexts. researchgate.netnih.govnih.gov For example, one study identified this compound in urine samples from patients presenting to an emergency department, often in cases of polydrug use. researchgate.netnih.govnih.gov Surveillance programs, such as those conducted by the EMCDDA and national forensic laboratories, contribute to understanding the prevalence of NPS, including this compound, by monitoring seized drugs and biological specimens. www.gov.ukbohrium.comofdt.fr The detection of this compound in such studies, even in a limited number of cases, underscores its presence in the drug supply. bohrium.comofdt.fr
Table 1: Detection of this compound in a Prevalence Study (Paris, 2012-2017)
| Substance | Matrix | Number of Cases |
| This compound | Hair | 1 |
| 4-MEC | Hair | 24 |
| Mephedrone | Hair | 24 |
| Ketamine | Hair | 104 |
Note: Data extracted from a study on NPS prevalence in Paris and its suburbs bohrium.comofdt.fr. This table is illustrative and not exhaustive of all detected substances in the study.
Methodological Considerations for Forensic Identification and Differentiation from Analogs
The forensic identification of this compound and its differentiation from structural analogs are critical due to the constant evolution of synthetic cathinones. nih.govunodc.org this compound is an alpha-methoxy derivative of mephedrone, and distinguishing it from positional isomers and other related compounds presents analytical challenges. nih.govnih.gov Forensic laboratories employ a range of analytical techniques for the identification and characterization of synthetic cathinones in seized materials and biological samples. unodc.orgunodc.orgresearchgate.net
Commonly used methods include gas chromatography-mass spectrometry (GC-MS), liquid chromatography-mass spectrometry (LC-MS), particularly ultra-high-performance liquid chromatography coupled with quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS), and nuclear magnetic resonance (NMR) spectroscopy. dntb.gov.uanih.govunodc.orgresearchgate.net These techniques provide complementary information regarding the compound's chromatographic behavior, mass fragmentation patterns, and structural details, enabling conclusive identification. dntb.gov.uanih.govunodc.org
Differentiation from analogs often relies on subtle differences in fragmentation patterns in mass spectrometry or characteristic shifts in NMR spectra. dntb.gov.uanih.govspringermedizin.de For instance, studies have focused on the analytical differentiation between this compound and its N-methoxy positional isomer, N-methoxymephedrone, using various spectroscopic and chromatographic platforms. nih.govnih.gov The availability of reference standards and comprehensive analytical databases is essential for accurate identification and differentiation in forensic casework. dntb.gov.uaunodc.org
The analysis of seized samples often involves initial screening using techniques like GC-MS or LC-MS, followed by confirmatory analysis using methods that provide more detailed structural information, such as NMR or high-resolution mass spectrometry. dntb.gov.uanih.govunodc.orgresearchgate.net The development and validation of robust analytical methods are crucial to ensure reliable forensic results in the context of the ever-changing NPS market. unodc.orgunodc.org
Legal and Regulatory Frameworks: Academic and Policy Analysis
Analysis of National and International Control Measures for Mexedrone
The legal status of this compound varies considerably across different countries. psychonautwiki.orgpremiumrefills.com While it is not explicitly scheduled under international drug control conventions, national governments have implemented various measures to control its availability. unodc.orgnih.govgenesisreferencelabs.com
In some countries, this compound is not a specifically controlled substance, meaning its possession and distribution might be ostensibly legal. psychonautwiki.org However, its sale for human consumption or use for non-medical purposes could potentially be prosecuted under analogue laws. psychonautwiki.org Brazil, for instance, implemented a blanket ban on all cathinone (B1664624) analogues in 2018, making this compound controlled. psychonautwiki.org Sweden and Switzerland have specifically listed this compound as a controlled substance. psychonautwiki.orgwikipedia.org The United Kingdom has made the production, supply, or importation of this compound illegal under the Psychoactive Substances Act 2016. psychonautwiki.orgwikipedia.org
At the international level, the Commission on Narcotic Drugs has placed a number of NPS under international control, and these measures need to be incorporated into national legal frameworks. unodc.orggenesisreferencelabs.com Mephedrone (B570743), a related cathinone, was subjected to international control measures by its addition to Schedule 2 of the Convention on Psychotropic Substances of 1971 towards the end of 2015. nih.gov While this compound is structurally similar to mephedrone, its international control status may differ.
Different approaches have been adopted at the national level to control NPS, including utilizing existing controlled drug legislation, enacting new NPS-specific laws, or extending generic public health and medicines legislation. nih.gov Some countries have used consumer safety or medicines legislation to address the open distribution of NPS. europa.eu However, a European Court of Justice ruling in 2014 indicated that using the harmonised EU definition of a medicinal product for systematic control of NPS was not a correct interpretation. europa.eu
Academic Discourse on Analogue Legislation and Generic Drug Controls
The rapid emergence and structural diversity of NPS pose significant challenges to traditional drug control legislation that relies on specifically naming controlled substances. tandfonline.com This has led to academic and policy discussions around the effectiveness of analogue legislation and generic drug controls. europa.euresearchgate.netukdpc.org.uk
Analogue legislation, such as the Federal Analogue Act in the United States, aims to control substances that are substantially similar in chemical structure and pharmacological activity to existing controlled drugs, particularly if intended for human consumption. psychonautwiki.orgmdpi.comukdpc.org.uk This approach allows for the control of new substances that are not explicitly listed in legislation but are designed to mimic the effects of prohibited drugs. mdpi.comtandfonline.com The principle involves assessing the structural similarity and similar pharmacological activity to a controlled substance. tandfonline.comukdpc.org.uk While analogue laws have been seen as a way to address the proliferation of "designer drugs," their effectiveness can be debated, partly due to the challenge of definitively proving substantial similarity in both structure and effect in a legal context. tandfonline.comukdpc.org.uk
Generic control systems, also known as group controls, involve defining and controlling entire families or groups of substances based on a core chemical structure and specified allowed modifications. europa.euunodc.orgdrugsandalcohol.ie This approach aims to control a larger number of substances at once, including those not yet identified, without the need for individual listing. unodc.org Generic definitions target the core structure and describe permissible alterations. unodc.org Countries like Ireland and the United Kingdom have utilized tight generic group definitions, while others have employed broader "analogue" groups or derivatives. drugsandalcohol.ie The advantage of generic controls is their potential to proactively address the emergence of new analogues. unodc.org However, challenges exist in defining the scope of these groups precisely and avoiding the unintended criminalization of benign substances or facing legal challenges regarding the principle of legality. unodc.orgmdpi.com
Academic discourse highlights that while analogue and generic controls offer potential solutions to the challenges posed by NPS, they are not without limitations. ukdpc.org.uk The fast pace of chemical modifications by manufacturers can still lead to the emergence of substances that fall outside the scope of existing definitions. tandfonline.comunodc.org
Evolution of Legal Scheduling and its Impact on Research and Surveillance
The legal scheduling of psychoactive substances has evolved in response to the emergence of NPS. Historically, drug control focused on substances listed in international conventions and national schedules. However, the appearance of numerous unlisted psychoactive compounds necessitated new approaches. unodc.orgnih.gov
The process of scheduling often involves assessment by scientific and health authorities to determine the risks posed by a substance. For instance, the European Union's approach involves an early warning system, risk assessment, and control measures coordinated by the European Monitoring Centre for Drugs and Drug Addiction (EMCDDA), now the European Union Drugs Agency (EUDA). mdpi.com This process can lead to a recommendation for EU-wide control. mdpi.com
The evolution of legal scheduling, particularly the implementation of blanket bans or broad generic controls, can have an impact on research and surveillance of NPS like this compound. When a substance becomes controlled, its availability for legitimate scientific research may become restricted due to stricter regulations regarding its handling, storage, and procurement. This can potentially hinder research into the substance's pharmacology, toxicology, and potential harms. ukdpc.org.uk
The legal status of a substance can also influence the type and extent of data available for surveillance and research. For example, information on substances that are not explicitly controlled might be less systematically collected compared to scheduled substances. The implementation of NPS-specific legislation and enhanced early warning systems aim to improve the collection and sharing of information on emerging substances. unodc.orgmdpi.com
Research on the effects and harms of NPS, including this compound, is essential for informing policy and control measures. However, the legal status can create barriers to conducting such research. Academic discourse suggests that in the face of uncertainty regarding the legal status of certain substances under analogue controls, limiting their use in research might be seen as a pragmatic, albeit potentially limiting, approach. ukdpc.org.uk Therefore, the evolution of legal frameworks needs to consider mechanisms that allow for necessary scientific research while implementing appropriate controls to protect public health.
Future Directions and Identified Research Gaps
Advanced Pharmacological Characterization of Receptor Interactions
Current research indicates that Mexedrone acts as a weak non-selective uptake inhibitor of monoamine transporters, including dopamine (B1211576) (DAT), norepinephrine (B1679862) (NET), and serotonin (B10506) (SERT) wikipedia.orgnih.govljmu.ac.ukresearchgate.net. Initial in vitro studies have provided IC50 values for these interactions wikipedia.orgnih.gov. It has also been suggested to have weak serotonin releasing properties wikipedia.orgnih.govljmu.ac.ukresearchgate.net. Some findings also suggest affinity for 5-HT2 and D2 receptors nih.gov.
However, the current pharmacological data are not exhaustive. A significant research gap exists in conducting a more advanced and comprehensive characterization of this compound's interactions with a wider array of neurotransmitter receptors and transporters. Detailed binding affinity studies across a broader panel of targets would provide a clearer picture of its potential mechanism of action and how it compares to other cathinones and stimulants. Furthermore, while in vitro data offer initial insights, in vivo pharmacological studies are essential to understand the functional consequences of these interactions in a living system and to correlate receptor activity with observed effects. Research into the stereoselectivity of this compound's pharmacological effects, similar to studies conducted on mephedrone (B570743) metabolites, could also reveal important differences in the activity of its enantiomers frontiersin.orgmdpi.com.
Comprehensive Mapping of All Potential Metabolic Pathways
A major identified research gap for this compound is the lack of comprehensive data on its metabolism, particularly in vivo nih.govunife.it. While an in vitro study using human liver microsomes provided initial insights into Phase I metabolism, identifying hydroxylation and N- and O-dealkylation as primary reactions involving CYP2C19, CYP2D6, and CYP1A2, this only represents a partial understanding nih.govresearchgate.net.
There is a critical need for in vivo metabolism studies to confirm the in vitro findings and to identify all potential metabolites formed in biological systems, including Phase II metabolites nih.gov. A comprehensive mapping of metabolic pathways is crucial for understanding the compound's pharmacokinetics, duration of action, and potential for active or toxic metabolites. The lack of this information currently poses a significant challenge for the detection and interpretation of this compound in biological samples in forensic settings nih.gov. Future research should aim to fully elucidate the metabolic fate of this compound, which would also aid in identifying appropriate biomarkers for exposure.
Development of Novel and More Efficient Analytical Techniques for Detection
The emergence of new synthetic cathinones, including this compound, presents ongoing challenges for drug testing laboratories unodc.orgrsc.org. The limited data on this compound's metabolism directly impacts the ability to detect its metabolites in biological fluids, which are often crucial for confirming exposure, especially as the parent compound may be rapidly metabolized nih.gov.
Research is needed to develop and validate novel and more efficient analytical techniques specifically for the detection and quantification of this compound and its metabolites in various biological matrices such as blood, urine, and hair mdpi.com. This includes optimizing sample preparation methods and utilizing advanced analytical platforms, such as high-resolution mass spectrometry, to ensure sensitivity, specificity, and robustness nih.govunodc.orgrsc.org. The development of affordable chemical reference standards for this compound and its identified metabolites is also essential to support analytical method development and validation in forensic and clinical toxicology laboratories unodc.org.
Long-Term Epidemiological and Forensic Trajectory Research on this compound
Specific long-term epidemiological data on this compound use, prevalence, and associated harms are currently scarce researchgate.netnih.gov. While some monitoring systems track synthetic cathinones generally, detailed trends for individual, less common compounds like this compound are limited mmu.ac.ukwww.gov.ukmdpi.compte.hu. Forensic data mentioning this compound are currently restricted to a small number of detections in toxicology samples www.gov.uk.
Future research should focus on establishing robust surveillance systems to monitor the long-term epidemiological trajectory of this compound use. This includes collecting data on its prevalence in different populations, patterns of use, and associated acute and chronic health consequences. Long-term forensic monitoring is also necessary to track its appearance in seized drug samples and biological specimens from impaired driving cases, intoxications, and deaths pte.hu. Such research is vital for understanding the evolving landscape of NPS, assessing the public health impact of this compound, and informing targeted prevention, harm reduction, and treatment strategies.
Q & A
Q. How can researchers ethically address gaps in this compound’s long-term neurotoxicity data?
- Answer : Design longitudinal in vivo studies with IACUC approval. Use behavioral assays (e.g., open-field tests) and histopathological analyses (e.g., neuronal staining) in rodent models. Adhere to ARRIVE guidelines for reporting animal research and share data via public repositories (e.g., Open Science Framework) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
